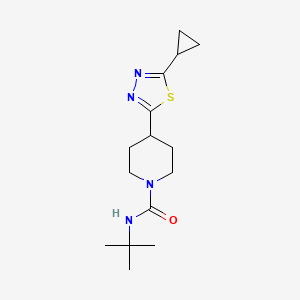

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Description

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core substituted at position 1 with a tert-butyl carboxamide group and at position 4 with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, often contributing to antibacterial, antifungal, or enzyme-inhibitory activities . The cyclopropyl substituent on the thiadiazole may enhance metabolic stability, while the tert-butyl group could improve lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4OS/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPDSYPASZMIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The final step involves coupling the thiadiazole and piperidine rings with the tert-butyl group under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the piperidine ring.

Reduction: Reduction reactions can occur at various functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, especially at the piperidine ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing thiadiazole moieties exhibit promising anticancer activities. The structure of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis. In vitro studies have shown that similar thiadiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting key signaling pathways such as the PI3K-AKT and NF-kB pathways .

1.2 Neuroprotective Effects

Studies have indicated that certain piperidine derivatives possess neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide or herbicide. Thiadiazole derivatives have been reported to exhibit fungicidal and insecticidal properties. Research into similar compounds has shown effectiveness against a range of agricultural pests, indicating that this compound could be developed into a novel agricultural chemical for crop protection .

Material Science

3.1 Organic Electronics

The unique electronic properties of thiadiazole-containing compounds have led to their exploration in organic electronics. This compound may serve as an organic semiconductor or as part of a composite material for electronic devices. Its stability and conductivity could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Summary of Case Studies

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole and Piperidine/Piperazine Moieties

2.1.1. N-(5-Benzylthio-1,3,4-thiadiazol-2-yl) Piperazinyl Quinolones (Foroumadi et al., 2005) Foroumadi et al. synthesized quinolone derivatives linked to 1,3,4-thiadiazole via a piperazine bridge. These compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values as low as 0.25 µg/mL . Key differences from the target compound include:

- Quinolone backbone: Critical for DNA gyrase inhibition, a mechanism absent in the target compound.

- Piperazine vs.

- Substituents : Benzylthio/sulfonyl groups on thiadiazole vs. cyclopropyl in the target compound.

Implications: The absence of a quinolone moiety in the target compound may limit direct antibacterial efficacy unless alternative pharmacophores (e.g., the cyclopropyl-thiadiazole) compensate.

2.1.2. Sigma-Aldrich Tert-Butyl 4-((4-Ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate (Product SML3943)

This compound shares a piperidine-carboxamide backbone but diverges significantly in substituents:

- Molecular weight : 683.95 g/mol (vs. ~350–400 g/mol estimated for the target compound).

- Functional groups : Includes oxazole, sulfonyl, and cyclohexyloxyacetamido groups, which may confer distinct physicochemical properties (e.g., solubility, protein binding) compared to the cyclopropyl-thiadiazole in the target compound .

Functional Comparison Table

Key Research Findings and Implications

- Thiadiazole Role : Both the target compound and Foroumadi’s derivatives utilize 1,3,4-thiadiazole, but substituents dictate activity. Cyclopropyl may enhance stability, while benzylthio groups improve antibacterial potency .

- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine might lower solubility but increase blood-brain barrier penetration in the target compound.

- Structural Complexity : The Sigma-Aldrich compound’s high molecular weight and sulfonyl groups suggest specialized applications, contrasting with the target compound’s simpler design .

Biological Activity

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The unique structure of this compound incorporates a piperidine ring and a thiadiazole moiety, which are known to influence various biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H24N4OS, with a molecular weight of approximately 308.4 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the cyclopropyl group may contribute to its biological interactions .

Biological Activity Overview

Compounds containing thiadiazole rings have been reported to exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that compounds similar to N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine derivatives may possess significant anticancer properties. For instance, studies on related piperidine carboxamides have shown promising results in inhibiting tumor cell proliferation through mechanisms such as tubulin inhibition .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 120 | Tubulin inhibitor |

| Compound B | 50 | Apoptosis induction |

| N-tert-butyl-4-(5-cyclopropyl... | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine may exhibit antifungal and antibacterial activities. The structural features that contribute to these effects include the ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Understanding the mechanisms through which N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine exerts its biological effects is crucial for its development as a therapeutic agent.

Pharmacodynamics

The pharmacodynamics of this compound are influenced by its interactions with specific biological targets. For instance:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest.

- Apoptotic Pathways : Activation of apoptotic pathways has been observed in related structures, indicating potential for inducing cancer cell death.

Case Studies

Recent literature provides insights into the biological activity of thiadiazole-containing compounds:

- Study on Thiadiazole Derivatives : A study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy .

- Antifungal Activity Assessment : Another research effort focused on evaluating the antifungal properties of thiadiazole derivatives, revealing promising results against several fungal strains .

Q & A

Q. What are the critical synthetic steps for preparing N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide?

The synthesis typically involves:

- Cyclization : Reaction of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .

- Piperidine Coupling : Introduction of the piperidine moiety via nucleophilic substitution or amide bond formation under reflux in polar aprotic solvents (e.g., DMF or ethanol) .

- Purification : Chromatographic techniques (e.g., column chromatography) to isolate the final product with >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, IR for functional group analysis, and mass spectrometry for molecular weight verification .

- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment .

- X-ray crystallography (if applicable) to resolve stereochemical ambiguities in the piperidine-thiadiazole system .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

A 2³ factorial design (three variables at two levels) can systematically evaluate:

Q. What computational strategies accelerate reaction pathway discovery for this compound?

- Quantum Chemical Calculations : Density functional theory (DFT) to model transition states and activation energies for cyclization steps .

- Machine Learning : Training models on historical reaction data to predict solvent/catalyst combinations that enhance regioselectivity in thiadiazole formation .

- Retrosynthetic Analysis : Tools like ICSynth (IBM) decompose the target molecule into commercially available precursors, prioritizing cost-effective routes .

Q. How should researchers resolve contradictions in reported biological activity data?

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies) to minimize variability .

- Purity Validation : Ensure >98% purity via HPLC to exclude confounding effects from synthetic byproducts .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing cyclopropyl with methyl) to isolate contributions of specific substituents .

Methodological Challenges & Solutions

Q. What strategies mitigate instability during storage of this compound?

- Storage Conditions : Keep at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl group .

- Stability Monitoring : Periodic ¹H NMR checks to detect degradation (e.g., tert-butyl cleavage at δ 1.2 ppm) .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Docking Simulations : Use AutoDock Vina to predict binding poses within enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies despite similar protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.